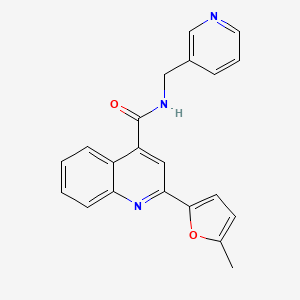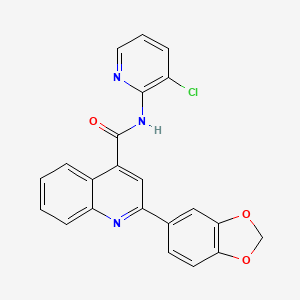![molecular formula C13H11Cl2NS B14952174 4-{2-[(2,5-Dichlorophenyl)sulfanyl]ethyl}pyridine](/img/structure/B14952174.png)
4-{2-[(2,5-Dichlorophenyl)sulfanyl]ethyl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-DICHLOROPHENYL [2-(4-PYRIDYL)ETHYL] SULFIDE is an organic compound that features a dichlorophenyl group and a pyridyl ethyl group connected via a sulfide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DICHLOROPHENYL [2-(4-PYRIDYL)ETHYL] SULFIDE typically involves the reaction of 2,5-dichlorophenyl thiol with 2-(4-pyridyl)ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-DICHLOROPHENYL [2-(4-PYRIDYL)ETHYL] SULFIDE can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiols or sulfides.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2,5-DICHLOROPHENYL [2-(4-PYRIDYL)ETHYL] SULFIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-DICHLOROPHENYL [2-(4-PYRIDYL)ETHYL] SULFIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfide linkage and aromatic groups allow it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenyl [2-(4-pyridyl)ethyl] sulfide
- 2,5-Dichlorophenyl [2-(3-pyridyl)ethyl] sulfide
- 2,5-Dichlorophenyl [2-(2-pyridyl)ethyl] sulfide
Uniqueness
2,5-DICHLOROPHENYL [2-(4-PYRIDYL)ETHYL] SULFIDE is unique due to the specific positioning of the dichlorophenyl and pyridyl groups, which can influence its reactivity and binding properties. This unique structure can result in distinct chemical and biological activities compared to similar compounds.
Properties
Molecular Formula |
C13H11Cl2NS |
|---|---|
Molecular Weight |
284.2 g/mol |
IUPAC Name |
4-[2-(2,5-dichlorophenyl)sulfanylethyl]pyridine |
InChI |
InChI=1S/C13H11Cl2NS/c14-11-1-2-12(15)13(9-11)17-8-5-10-3-6-16-7-4-10/h1-4,6-7,9H,5,8H2 |
InChI Key |
SCGFVLAOFBKTEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)SCCC2=CC=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-anilino-N'-[(1E)-1H-indol-3-ylmethylene]acetohydrazide](/img/structure/B14952101.png)

![6-methyl-2-[2-(3-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B14952112.png)

![(5Z)-2-[(E)-2-(4-fluorophenyl)ethenyl]-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14952126.png)
![7-Bromo-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14952129.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isobutoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14952139.png)

![6-imino-2-oxo-N-(propan-2-yl)-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14952148.png)
![5-methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14952153.png)
![3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14952164.png)
![3-fluoro-N-{2-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B14952169.png)
![(5Z)-5-(4-ethoxybenzylidene)-2-[(E)-2-(4-fluorophenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14952179.png)
![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B14952180.png)
